N-Decanoylsphingosine

Catalog No.
S625421
CAS No.
111122-57-7
M.F
C28H55NO3
M. Wt
453.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Decanoylsphingosine

CAS Number

111122-57-7

Product Name

N-Decanoylsphingosine

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]decanamide

Molecular Formula

C28H55NO3

Molecular Weight

453.7 g/mol

InChI

InChI=1S/C28H55NO3/c1-3-5-7-9-11-12-13-14-15-16-18-19-21-23-27(31)26(25-30)29-28(32)24-22-20-17-10-8-6-4-2/h21,23,26-27,30-31H,3-20,22,24-25H2,1-2H3,(H,29,32)/b23-21+/t26-,27+/m0/s1

InChI Key

FDWVAQFAMZLCAX-NBNLIBPQSA-N

SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCC)O

Cell Signaling Studies:

N-Decanoylsphingosine serves as a valuable tool in investigating cellular signaling pathways. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells through specific signaling cascades []. This ability allows researchers to explore the mechanisms of cell death and identify potential therapeutic targets in cancer treatment. Additionally, N-Decanoylsphingosine can activate various signaling pathways involved in cell differentiation and proliferation, providing insights into these critical cellular processes [].

Sphingolipid Metabolism Research:

N-Decanoylsphingosine acts as a substrate for enzymes involved in sphingolipid metabolism, a complex pathway responsible for the synthesis and breakdown of various sphingolipids in the cell. By studying how cells metabolize N-Decanoylsphingosine, researchers can gain a deeper understanding of sphingolipid metabolism and identify potential dysfunctions associated with various diseases []. This knowledge can contribute to the development of diagnostic tools and therapeutic strategies for sphingolipid-related disorders.

Investigating the Role of Ceramides in Cellular Functions:

Due to its well-defined structure and shorter fatty acid chain, N-Decanoylsphingosine serves as a valuable tool for researchers to investigate the specific roles of ceramides in various cellular functions. Compared to long-chain ceramides, N-Decanoylsphingosine exhibits increased cell permeability, allowing it to readily enter cells and exert its effects. This property enables researchers to study the impact of ceramides on specific cellular processes, such as cell cycle regulation, stress response, and inflammation, with greater precision [].

Origin

NDS is not typically found abundantly in nature. However, researchers can synthesize it in the lab for use in scientific studies [].

Significance

NDS serves as a research tool to investigate various cellular functions due to its similarity to naturally occurring ceramides. Scientists use it to study ceramide metabolism, signaling pathways, and their roles in diseases [].


Molecular Structure Analysis

NDS possesses a unique structure with two key functional groups:

  • Sphingoid base: This is a long, chain-like hydrocarbon backbone (18 carbons in NDS) with an amino group (NH2) at one end []. This hydrophobic tail anchors the molecule within the cell membrane.
  • Fatty acyl chain: A decanoyl chain (10 carbons) attached to the amino group via an amide bond (C-O-N) forms the hydrophilic head group. This portion interacts with the watery environment outside the cell membrane [].

The combination of these features makes NDS amphipathic, meaning it has both hydrophobic and hydrophilic regions. This property allows it to integrate into the cell membrane's phospholipid bilayer [].


Chemical Reactions Analysis

Synthesis

The specific synthesis methods for NDS might be proprietary information but likely involve standard amide bond formation reactions. Generally, ceramide synthesis involves acylation of a sphingoid base with a fatty acyl chain chloride or carboxylic acid.

Decomposition

NDS can undergo hydrolysis, breaking the amide bond between the sphingoid base and the fatty acyl chain. This reaction would yield decanoic acid and D-erythro-sphingosine [].

Other Relevant Reactions

NDS, similar to other ceramides, might participate in various signaling pathways within cells. These pathways often involve phosphorylation or dephosphorylation by specific enzymes, leading to downstream cellular effects []. However, detailed information on specific reactions involving NDS is limited in publicly available sources.


Physical And Chemical Properties Analysis

  • Physical state: Likely a waxy solid at room temperature, similar to other ceramides [].
  • Solubility: Limited solubility in water due to the hydrophobic tail but might be soluble in organic solvents like chloroform or methanol [].
  • Melting point and boiling point: Data not readily available.
  • Stability: Relatively stable under neutral conditions. Might undergo degradation under acidic or basic conditions due to hydrolysis of the amide bond [].
  • Modulate membrane fluidity: NDS can influence the packing and organization of lipids in the cell membrane, impacting its fluidity and function [].
  • Activate signaling pathways: NDS might interact with specific proteins in the cell membrane, triggering signaling cascades that regulate cell growth, differentiation, and survival.
  • Induce apoptosis: In some cases, NDS might elevate ceramide levels in cells, leading to programmed cell death (apoptosis) [].

XLogP3

9.6

Appearance

Unit:10 mgPurity:98+%Physical solid

Wikipedia

N-decanoylsphingosine

Dates

Modify: 2023-08-15
1. J. M. Hauser, B. M. Buehrer, and R. M. Bell “Role of ceramide in mitogenesis induced by exogenous sphingoid bases.” Journal of Biological ChemistryVol. 269 pp. 6803, 19942. N. S. Radin, “Killing tumours by ceramide-induced apoptosis: a critique of available drugs” Biochemical Journal, Vol. 371 pp. 243-256, 20033. N. S. Radin, “Designing anticancer drugs via the achilles heel: ceramide, allylic ketones, and mitochondria” Bioorganic and Medicinal Chemistry, Vol.11(10) pp. 2123-2142, 20034. A. Arora et al. “Ceramide induces hepatocyte cell death through disruption of mitochondrial function in the rat” Hepatology, vol. 25 pp. 958-963, 1997

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